2,5-Diaminophenol dihydrochloride
Overview
Description
2,5-Diaminophenol dihydrochloride is an organic compound with the chemical formula C6H10Cl2N2O. It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 5 positions on the benzene ring, and it is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminophenol dihydrochloride typically involves the reduction of 2,5-dinitrophenol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs similar reduction techniques but on a larger scale. The process involves careful control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminophenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2,5-Diaminophenol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the preparation of various biochemical assays.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of photographic developers and as a color accelerator in dye manufacturing
Mechanism of Action
The mechanism of action of 2,5-diaminophenol dihydrochloride involves its ability to act as a reducing agent and participate in redox reactions. It can donate electrons to various substrates, facilitating their reduction. This property is particularly useful in photographic development and dye synthesis .
Comparison with Similar Compounds
2,4-Diaminophenol dihydrochloride: Similar in structure but with amino groups at the 2 and 4 positions.
2,3-Diaminophenol: Another isomer with amino groups at the 2 and 3 positions.
4,6-Diaminoresorcinol dihydrochloride: Contains amino groups at the 4 and 6 positions on a resorcinol ring
Uniqueness: 2,5-Diaminophenol dihydrochloride is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and properties. This makes it particularly suitable for certain industrial applications, such as in the synthesis of specific dyes and pigments .
Properties
IUPAC Name |
2,5-diaminophenol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3,9H,7-8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIJNJWVXOOVSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89691-80-5 | |
Record name | 2,5-Diaminophenol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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